![molecular formula C15H16ClN5O B1455647 1-Methyl-3-(3-Phenyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-Hydrochlorid CAS No. 1332528-88-7](/img/structure/B1455647.png)
1-Methyl-3-(3-Phenyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-Hydrochlorid
Übersicht
Beschreibung
1,2,4-Oxadiazoles are a class of organic compounds that contain a five-membered heterocyclic ring structure with three atoms of carbon and two heteroatoms of nitrogen and oxygen . They are known for their diverse biological activities and are used in the development of various therapeutic agents .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives often involves the cyclization of appropriate precursors, such as carboxylic acids, amidoximes, or nitrile oxides . The exact method of synthesis can vary depending on the specific substituents present in the desired compound .Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazoles is characterized by a five-membered ring containing three carbon atoms and two heteroatoms (one oxygen and two nitrogens). The exact structure can vary depending on the substituents attached to the ring .Chemical Reactions Analysis
1,2,4-Oxadiazoles can undergo various chemical reactions, including substitutions, additions, and ring-opening reactions, depending on the conditions and the specific substituents present .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazole derivatives can vary widely depending on their specific structure. For example, they may vary in terms of solubility, melting point, and stability .Wissenschaftliche Forschungsanwendungen
Pflanzenschutzmittelforschung
1,2,4-Oxadiazol-Derivate, wie die in Frage stehende Verbindung, haben nachweislich ein breites Spektrum an biologischen Aktivitäten, die für die Landwirtschaft von Vorteil sind. Sie wurden synthetisiert und auf ihr Potenzial als chemische Pestizide bewertet, da sie eine moderate Nematizidaktivität gegen pflanzenparasitäre Nematoden und eine Antimykotikaaktivität gegen Krankheitserreger wie Rhizoctonia solani aufweisen . Diese Verbindungen könnten als effiziente und risikoarme Alternativen zu herkömmlichen Pestiziden dienen.
Antibakterielle Mittel
Bestimmte Derivate von 1,2,4-Oxadiazol haben starke antibakterielle Wirkungen auf Xanthomonas oryzae gezeigt, die für Krankheiten bei Reispflanzen verantwortlich sind . Das Potenzial der Verbindung als antibakterielles Mittel ist bedeutend, insbesondere angesichts des Bedarfs an neuen Antibiotika aufgrund der zunehmenden Antibiotikaresistenz.
Antikrebstherapien
Oxadiazol-Derivate wurden für ihre Rolle in Antikrebstherapien erkannt. Sie wurden als selektive Inhibitoren menschlicher Carboanhydrase-Isoformen identifiziert, die mit der Krebsbehandlung in Verbindung stehen . Ihre Fähigkeit, spezifische biologische Krebsziele zu hemmen, macht sie wertvoll bei der Entwicklung neuer Krebsmedikamente.
Antivirenforschung
Es wurde kürzlich berichtet, dass der Oxadiazol-Rest eine gute antivirale Aktivität aufweist, einschließlich gegen SARS-CoV-2 . Dies deutet darauf hin, dass die Verbindung ein Kandidat für weitere Forschungen zu Behandlungen für Virusinfektionen, einschließlich neu auftretender Krankheiten, sein könnte.
Neuroprotektive Mittel
Untersuchungen haben gezeigt, dass Oxadiazol-Derivate bei der Behandlung altersbedingter Krankheiten wirksam sein könnten, möglicherweise als neuroprotektive Mittel . Diese Anwendung ist besonders relevant angesichts der alternden Weltbevölkerung und der zunehmenden Verbreitung neurodegenerativer Erkrankungen.
Behandlungen von Stoffwechselstörungen
Verbindungen, die die 1,2,4-Oxadiazol-Struktur enthalten, wurden als neuartige Klasse von dualen Agonisten des Peroxisomen-Proliferator-aktivierten Rezeptors α/δ (PPARα/δ) identifiziert . Dies deutet auf potenzielle Anwendungen bei der Behandlung von Stoffwechselstörungen wie Diabetes und Dyslipidämie hin, indem der Lipid- und Glukosestoffwechsel moduliert wird.
Wirkmechanismus
Target of Action
oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc) .
Mode of Action
It’s known that the 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability . This suggests that the compound may interact with its targets in a similar manner to amide-based compounds, but with improved stability.
Biochemical Pathways
Given its antibacterial activity, it’s likely that the compound affects pathways related to bacterial growth and survival .
Pharmacokinetics
The 1,2,4-oxadiazole heterocycle is known to exhibit better hydrolytic and metabolic stability compared to amide , which could potentially impact the compound’s bioavailability.
Result of Action
oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc) , suggesting that it may inhibit bacterial growth and survival.
Action Environment
Given its stability as a 1,2,4-oxadiazole derivative , it’s likely that the compound maintains its efficacy under a variety of environmental conditions.
Safety and Hazards
Zukünftige Richtungen
The field of 1,2,4-oxadiazole research is very active, with new compounds being synthesized and tested for various biological activities. Future research may focus on developing new synthetic methods, exploring new biological activities, and optimizing the properties of these compounds for therapeutic use .
Biochemische Analyse
Biochemical Properties
1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound has been shown to exhibit strong antibacterial effects against pathogens such as Xanthomonas oryzae pv. oryzae and Xanthomonas oryzae pv. oryzicola . These interactions suggest that the compound may act as an enzyme inhibitor, disrupting essential biochemical pathways in these organisms.
Cellular Effects
The effects of 1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the growth and survival of bacterial cells, indicating its potential as an antibacterial agent . Additionally, its impact on gene expression and cellular metabolism suggests that it may alter the metabolic flux within cells, leading to changes in cellular function.
Molecular Mechanism
At the molecular level, 1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor, binding to the active sites of target enzymes and preventing their normal function . This inhibition can lead to the disruption of essential biochemical pathways, ultimately affecting the growth and survival of the target organisms. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of specific genes.
Temporal Effects in Laboratory Settings
The temporal effects of 1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has shown good stability under various conditions, maintaining its activity over extended periods . Its degradation products and their potential effects on cellular function are still under investigation. Long-term studies have indicated that the compound can have sustained effects on cellular processes, suggesting its potential for prolonged therapeutic applications.
Dosage Effects in Animal Models
In animal models, the effects of 1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride vary with different dosages. Studies have shown that the compound exhibits a dose-dependent effect, with higher doses leading to more pronounced biological effects . At very high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects have been observed, indicating that there is a minimum effective dose required to achieve the desired biological activity.
Metabolic Pathways
1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound has been shown to affect metabolic flux, leading to changes in the levels of specific metabolites . These interactions suggest that the compound may influence key metabolic pathways, potentially altering the overall metabolic state of the cells.
Transport and Distribution
The transport and distribution of 1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride within cells and tissues are critical for its biological activity. The compound is transported across cell membranes through specific transporters or binding proteins . Once inside the cells, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues is also influenced by its interactions with various biomolecules, affecting its localization and accumulation.
Subcellular Localization
The subcellular localization of 1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization signals ensure that the compound reaches its site of action, where it can interact with target biomolecules and exert its biological effects. The subcellular distribution of the compound can also influence its overall activity, as it may be more effective in certain cellular environments.
Eigenschaften
IUPAC Name |
5-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)-3-phenyl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O.ClH/c1-20-12-7-8-16-9-11(12)13(18-20)15-17-14(19-21-15)10-5-3-2-4-6-10;/h2-6,16H,7-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIILMSRSAYXEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CNCC2)C(=N1)C3=NC(=NO3)C4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine](/img/structure/B1455566.png)
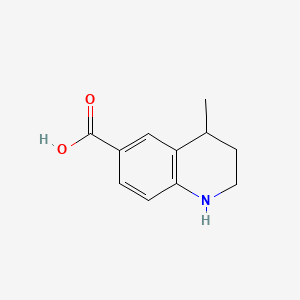


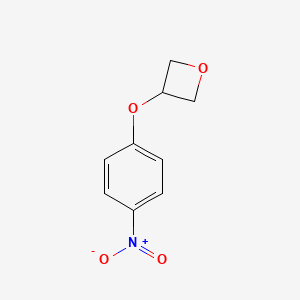
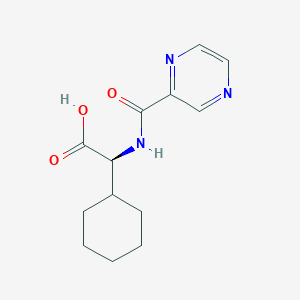

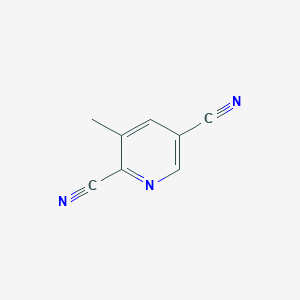




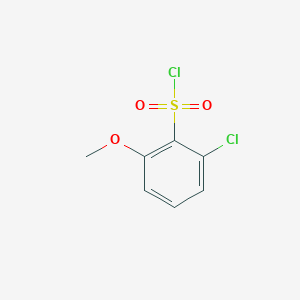
![7-Methylthieno[3,2-d]pyrimidine](/img/structure/B1455585.png)
